3-Methyl-8-(trifluoromethyl)quinolin-2-amine 3-Methyl-8-(trifluoromethyl)quinolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961069
InChI: InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16)
SMILES:
Molecular Formula: C11H9F3N2
Molecular Weight: 226.20 g/mol

3-Methyl-8-(trifluoromethyl)quinolin-2-amine

CAS No.:

Cat. No.: VC15961069

Molecular Formula: C11H9F3N2

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-8-(trifluoromethyl)quinolin-2-amine -

Specification

Molecular Formula C11H9F3N2
Molecular Weight 226.20 g/mol
IUPAC Name 3-methyl-8-(trifluoromethyl)quinolin-2-amine
Standard InChI InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16)
Standard InChI Key WMLZTQQXCPDQNC-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-methyl-8-(trifluoromethyl)quinolin-2-amine, denotes a quinoline backbone with substituents at positions 2, 3, and 8. The trifluoromethyl group at C8 induces significant electronic effects, while the amino group at C2 enhances hydrogen-bonding capabilities. X-ray crystallography of analogous compounds reveals planar quinoline rings with bond lengths consistent with aromatic delocalization . Key structural parameters include:

PropertyValue
Molecular FormulaC11H9F3N2\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{2}
Molecular Weight226.20 g/mol
IUPAC Name3-methyl-8-(trifluoromethyl)quinolin-2-amine
Canonical SMILESCC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N

Electronic and Steric Effects

Density functional theory (DFT) calculations on related quinoline derivatives demonstrate that the trifluoromethyl group reduces electron density at the C8 position (σmeta=0.43\sigma_{\text{meta}} = 0.43), while the amino group at C2 acts as an electron donor (σpara=0.66\sigma_{\text{para}} = -0.66) . This electronic contrast enables selective functionalization at C5 and C7 positions in electrophilic substitution reactions.

Synthesis and Reaction Pathways

Primary Synthesis Routes

The compound is synthesized via Friedländer annulation or transition-metal-catalyzed coupling. A representative procedure involves:

  • Condensation: Reacting 2-nitro-3-methylaniline with ethyl trifluoroacetoacetate in polyphosphoric acid at 120°C for 6 hours to form 8-trifluoromethyl-3-methylquinolin-2(1H)-one .

  • Reduction: Treating the quinolinone with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux to yield the target amine .

Table 1: Optimization of Reduction Conditions

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
LiAlH₄THF66478
NaBH₄MeOH251232
BH₃·THFTHF25845

Late-Stage Functionalization

Palladium-catalyzed C–H activation enables diversification of the quinoline core. For instance, Suzuki-Miyaura coupling at C5 with arylboronic acids proceeds in 62–85% yield using Pd(OAc)₂/XPhos in toluene/water (3:1) at 80°C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (d, J = 8.2 Hz, H-5), 8.56 (d, J = 8.6 Hz, H-7), 7.90 (dd, J = 8.7, 4.1 Hz, H-6), 6.32 (s, NH₂), 2.24 (s, CH₃) . The trifluoromethyl group appears as a singlet at δ -61.2 ppm in ¹⁹F NMR .

Vibrational Spectroscopy

FT-IR analysis (KBr) reveals key bands:

  • N–H stretch: 3326 cm⁻¹ (amino group)

  • C–F stretch: 1326 cm⁻¹ (trifluoromethyl)

  • Ring vibrations: 1537 cm⁻¹ (quinoline C=C/C=N)

Table 2: Experimental vs. Calculated IR Frequencies

ModeExperimental (cm⁻¹)DFT (cm⁻¹)
N–H stretch33263351
C–F stretch13261318
C=C stretch15371549

Computational and Quantum Chemical Insights

Molecular Geometry Optimization

B3LYP/6-311++G(d,p) calculations predict a dihedral angle of 12.3° between the amino group and quinoline plane, enabling conjugation with the π-system . The HOMO (-6.21 eV) localizes on the amino and pyridinic nitrogen, while the LUMO (-2.87 eV) resides on the trifluoromethyl-bearing benzene ring .

Solvation Effects

Polarizable continuum model (PCM) simulations in water indicate a dipole moment increase from 4.12 D (gas phase) to 6.85 D, enhancing solubility compared to non-fluorinated quinolines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator